tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate: is a compound belonging to the class of piperidines. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms. These compounds are significant in the pharmaceutical industry due to their role as synthetic fragments in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate, involves several steps. One common method includes the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2,6-dimethylpiperidine under specific conditions . The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow processes. These methods are more efficient and sustainable compared to traditional batch processes . Flow microreactors are used to introduce the tert-butoxycarbonyl group into various organic compounds, enhancing the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce secondary amines.
Scientific Research Applications
Tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,6R)-2,6-dimethylpiperidine-4-carboxylate
- Tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
- Tert-butyl (2R,5S)-2-(2-bromo-1,3-benzothiazol-5-yl)-5-methyl-piperidine-1-carboxylate
Uniqueness
Tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H32N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-12-7-6-8-13(2)19(12)15-9-14(10-18-11-15)16(20)21-17(3,4)5/h12-15,18H,6-11H2,1-5H3/t12-,13+,14?,15? |
InChI Key |
CKFNKQLBJQMXEZ-DGKWVBSXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C2CC(CNC2)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1CCCC(N1C2CC(CNC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.